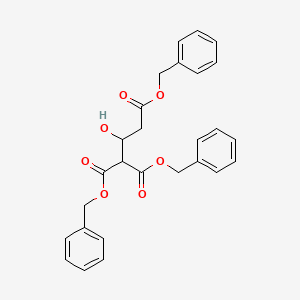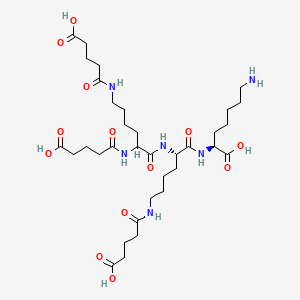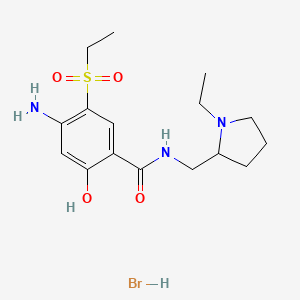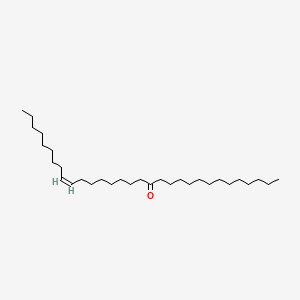
(R)-Bupropion D-Tartaric Acid Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Bupropion D-Tartaric Acid Salt is a chiral compound formed by the combination of ®-Bupropion and D-Tartaric Acid. Bupropion is a well-known antidepressant and smoking cessation aid, while tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ®-Bupropion D-Tartaric Acid Salt typically involves the resolution of racemic Bupropion using D-Tartaric Acid. The process begins with the synthesis of racemic Bupropion, which is then reacted with D-Tartaric Acid to form diastereomeric salts. These salts are separated through crystallization, and the desired ®-Bupropion D-Tartaric Acid Salt is isolated.
Industrial Production Methods
Industrial production of ®-Bupropion D-Tartaric Acid Salt follows similar principles but on a larger scale. The process involves the use of large-scale crystallization techniques to separate the diastereomeric salts efficiently. Advanced purification methods, such as preparative chromatography, may also be employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-Bupropion D-Tartaric Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
®-Bupropion D-Tartaric Acid Salt has a wide range of scientific research applications:
Chemistry: It is used as a chiral resolving agent in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential therapeutic applications.
Medicine: It is investigated for its antidepressant and smoking cessation properties, as well as its potential use in treating other neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as a chiral intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of ®-Bupropion D-Tartaric Acid Salt involves its interaction with neurotransmitter systems in the brain. Bupropion primarily inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant and smoking cessation effects. The molecular targets include norepinephrine and dopamine transporters, and the pathways involved are related to the modulation of neurotransmitter release and reuptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Bupropion D-Tartaric Acid Salt: The enantiomer of ®-Bupropion D-Tartaric Acid Salt, with similar but distinct pharmacological properties.
Bupropion Hydrochloride: A commonly used form of Bupropion with different salt composition.
Bupropion Hydrobromide: Another salt form of Bupropion with unique properties.
Uniqueness
®-Bupropion D-Tartaric Acid Salt is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomer or other salt forms. This uniqueness makes it valuable in research and therapeutic applications where chiral specificity is crucial.
Propriétés
Formule moléculaire |
C17H24ClNO7 |
|---|---|
Poids moléculaire |
389.8 g/mol |
Nom IUPAC |
(2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H18ClNO.C4H6O6/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;5-1(3(7)8)2(6)4(9)10/h5-9,15H,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m10/s1 |
Clé InChI |
OGRSKLGKZQBLSQ-VXLLBCKSSA-N |
SMILES isomérique |
C[C@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)




![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)



![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)

![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)

